

An In-depth Technical Guide to Efegatran Sulfate (CAS Number: 126721-07-1)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Efegatran sulfate, with the CAS number 126721-07-1, is a potent, synthetic, direct thrombin inhibitor.[1][2] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacology, and clinical development, with a focus on its application in unstable angina. The document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of the underlying biological pathways and experimental workflows.

Chemical and Physical Properties

Efegatran sulfate is the sulfate salt of efegatran. It is a tripeptide arginal derivative with potent anticoagulant and antithrombotic activities.[2][3]



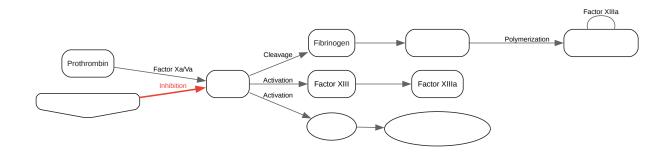
Property	Value	Reference
CAS Number	126721-07-1	[1]
Molecular Formula	C21H34N6O7S	[3]
Molecular Weight	514.6 g/mol	[3]
Synonyms	LY294468 sulfate, Efegatran sulphate	[1][3]
Physical State	Solid	N/A
Solubility	Water soluble	N/A

Mechanism of Action

Efegatran is a direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] [2] By directly binding to the active site of thrombin, efegatran blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, which is the final step in clot formation. [2] This direct inhibition also interferes with thrombin-mediated platelet aggregation.[1]

Signaling Pathway of Thrombin in Coagulation

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by **efegatran sulfate**.



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Efegatran's inhibition of thrombin in the coagulation cascade.

Pharmacology

The pharmacological effects of **efegatran sulfate** are primarily characterized by its anticoagulant and antiplatelet activities.

Pharmacodynamics

Efegatran demonstrates a dose-dependent anticoagulant effect, as measured by the activated partial thromboplastin time (aPTT) and thrombin time (TT).[1]

Parameter	Value	Target	Reference
IC50	23.0 nM	Thrombin	N/A
Kass	0.8 x 10 ⁸ L/mol	Thrombin	N/A
aPTT-TT Ratio (Humans)	12:1	N/A	N/A
aPTT-TT Ratio (Dogs)	8:1	N/A	N/A

Pharmacokinetics

The pharmacokinetic profile of **efegatran sulfate** is characterized by linear and nonsaturable kinetics over the dose ranges studied in clinical trials. Specific human pharmacokinetic parameters such as half-life, clearance, and volume of distribution have not been detailed in the reviewed literature.

Clinical Studies in Unstable Angina

Efegatran sulfate has been evaluated in clinical trials for the treatment of unstable angina. The primary objective of these studies was to assess its safety and efficacy compared to standard heparin therapy.

Dose-Response Relationship

A dose-escalation study in patients with unstable angina investigated five sequential dose levels of **efegatran sulfate** administered as a continuous intravenous infusion for 48 hours.[1]



Efegatran Sulfate Dose (mg/kg/h)	Resulting aPTT (Approximate)
0.105	-
0.21	-
0.42	-
0.63	-
1.2	~3 times baseline

Clinical Efficacy and Safety

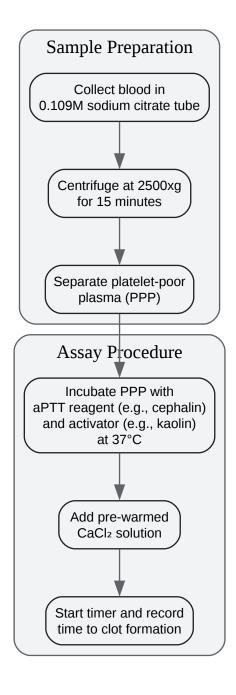
In a study involving 432 patients with unstable angina, efegatran was compared to heparin.[1] While efegatran demonstrated a stable and dose-dependent anticoagulant effect, it did not show a superior ability to suppress myocardial ischemia compared to heparin.[1] There were no statistically significant differences in the primary clinical outcomes or major bleeding events between the efegatran and heparin groups.[1] However, minor bleeding and thrombophlebitis were observed more frequently in patients treated with efegatran.[1]

Outcome	Efegatran Sulfate	Heparin	Statistical Significance
Recurrent Ischemia	No significant difference	No significant difference	Not Statistically Significant
Myocardial Infarction	No significant difference	No significant difference	Not Statistically Significant
Death	No significant difference	No significant difference	Not Statistically Significant
Major Bleeding	No significant difference	No significant difference	Not Statistically Significant
Minor Bleeding	More frequent	Less frequent	Statistically Significant
Thrombophlebitis	More frequent	Less frequent	Statistically Significant



Experimental Protocols Activated Partial Thromboplastin Time (aPTT) Measurement

The following outlines a general protocol for aPTT measurement, which is a key pharmacodynamic endpoint for efegatran. The specific protocol used in the efegatran clinical trials may have had minor variations.





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General workflow for aPTT measurement.

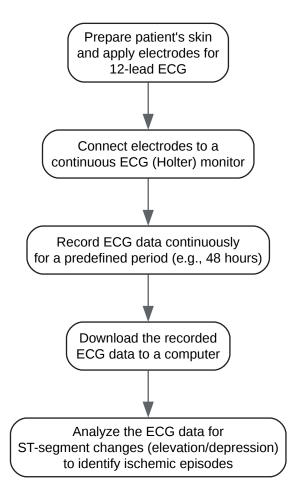
Protocol Steps:

- Blood Collection: Whole blood is collected in a tube containing 0.109M sodium citrate as an anticoagulant.
- Centrifugation: The blood sample is centrifuged at approximately 2500xg for 15 minutes to separate the plasma.
- Plasma Separation: The platelet-poor plasma (PPP) is carefully removed.
- Incubation: A specific volume of PPP is incubated at 37°C with an aPTT reagent (containing a platelet substitute like cephalin) and a contact activator (such as kaolin or silica).
- Calcium Addition: After a defined incubation period, a pre-warmed calcium chloride solution is added to initiate the coagulation cascade.
- Timing: The time from the addition of calcium chloride until the formation of a fibrin clot is measured in seconds. This is the aPTT value.

Continuous ECG Ischemia Monitoring

The following describes a general protocol for continuous ECG monitoring in unstable angina trials. The specific setup and analysis parameters for the efegatran trials may have differed.





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Workflow for continuous ECG ischemia monitoring.

Protocol Steps:

- Patient Preparation: The patient's skin is prepared to ensure good electrode contact, and electrodes for a 12-lead electrocardiogram (ECG) are placed in standard positions.
- Holter Monitor Connection: The electrodes are connected to a portable continuous ECG recording device (Holter monitor).
- Monitoring Period: The ECG is continuously recorded for a specified duration, typically 24 to 48 hours.
- Data Download and Analysis: The recorded ECG data is downloaded to a computer for analysis. Specialized software is used to detect and quantify episodes of ST-segment



deviation (elevation or depression), which are indicative of myocardial ischemia.

Conclusion

Efegatran sulfate is a direct thrombin inhibitor with predictable, dose-dependent anticoagulant effects. Clinical trials in unstable angina have shown that while it offers a stable anticoagulant profile, it does not provide a significant clinical benefit over heparin in preventing ischemic events. The increased incidence of minor bleeding and thrombophlebitis with efegatran treatment are important safety considerations. Further research would be necessary to explore its potential in other thrombotic disorders and to fully characterize its pharmacokinetic profile in humans.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Efegatran Sulfate (CAS Number: 126721-07-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671125#efegatran-sulfate-cas-number-126721-07-1]

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